Ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate

Catalog No.
S14548056
CAS No.
M.F
C11H15BrN2O3
M. Wt
303.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate

Product Name

Ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate

IUPAC Name

ethyl 6-bromo-3-(2-methoxyethylamino)pyridine-2-carboxylate

Molecular Formula

C11H15BrN2O3

Molecular Weight

303.15 g/mol

InChI

InChI=1S/C11H15BrN2O3/c1-3-17-11(15)10-8(13-6-7-16-2)4-5-9(12)14-10/h4-5,13H,3,6-7H2,1-2H3

InChI Key

SKVVLXPNYWYIQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)Br)NCCOC

Ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate is an organic compound characterized by a brominated pyridine ring and an ethyl ester functional group. Its molecular formula is C9H13BrN2OC_9H_{13}BrN_2O, and it has a molecular weight of approximately 245.12 g/mol. The compound features a methoxyethylamine substituent that enhances its solubility and potential reactivity in various chemical environments. The presence of the bromine atom on the pyridine ring provides sites for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

  • Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert the compound into corresponding amines, typically using lithium aluminum hydride in anhydrous ether.
  • Substitution: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups depending on the nucleophile used, such as sodium methoxide in methanol at room temperature.

These reactions enable the synthesis of more complex molecules, which are essential in medicinal chemistry and material science.

The synthesis of Ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate typically involves the following steps:

  • Starting Materials: The synthesis begins with 6-bromo-3-pyridinecarboxaldehyde and 2-methoxyethylamine.
  • Reaction Conditions: The reaction is generally conducted in a solvent such as ethanol or methanol at room temperature. A reducing agent like sodium borohydride is often employed to facilitate the formation of the desired product.
  • Purification: After the reaction, purification techniques such as recrystallization or chromatography are utilized to isolate the compound in high purity.

In industrial settings, continuous flow reactors may be used to enhance efficiency and scalability.

Ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate has several applications across various fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, potentially contributing to drug development.
  • Agricultural Chemistry: The compound may be explored for use in agrochemicals, enhancing crop protection strategies.
  • Material Science: Its unique structural properties may allow for incorporation into novel materials with specific functionalities.

Studies on Ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate's interactions with biological systems are crucial for understanding its potential applications. Initial findings suggest that its ability to form hydrogen bonds and engage in π-π interactions could modulate enzyme activity or receptor binding. Further research is necessary to determine its affinity for specific targets and to assess its efficacy in biological assays.

Several compounds share structural similarities with Ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate, yet each possesses unique characteristics:

Compound NameMolecular FormulaUnique Features
Methyl 6-amino-3-bromopicolinateC7H7BrN2O2C_7H_7BrN_2O_2Lacks ethyl group; used as an intermediate in drug synthesis .
Ethyl 6-bromo-3-hydroxypicolinateC8H8BrNO3C_8H_8BrNO_3Contains hydroxyl group; potential for different reactivity patterns .
Ethyl 6-amino-2-bromo-3-nitrobenzoateC10H10BrN3O4C_10H_{10}BrN_3O_4Nitro group introduces different electronic properties; used in pharmaceuticals .

The unique combination of bromination and methoxyethyl substitution in Ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate distinguishes it from these similar compounds, potentially leading to unique biological activities and applications. Further research into these similarities may provide insights into optimizing its use in various fields.

Evolution of Picolinate Derivatives in Synthetic Chemistry Research

Picolinic acid derivatives have played a pivotal role in synthetic chemistry since their discovery in the early 20th century. The parent compound, picolinic acid (pyridine-2-carboxylic acid), was first synthesized via oxidation of 2-methylpyridine and later recognized for its chelating properties, enabling coordination with metals such as chromium, zinc, and manganese. This discovery spurred the development of picolinate esters, including ethyl picolinates, which introduced ester groups to enhance solubility and reactivity.

The introduction of bromine into pyridine scaffolds marked a significant milestone. Brominated picolinates, such as ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate, emerged as intermediates for cross-coupling reactions, enabling the construction of complex heterocycles. For example, the Suzuki-Miyaura coupling of brominated picolinates with boronic acids has been widely adopted to synthesize biaryl structures. A comparative analysis of picolinate derivatives reveals distinct structural and functional advancements:

Compound NameKey Structural FeaturesSynthetic Utility
Picolinic acidCarboxylic acid at 2-positionMetal chelation, catalysis
Ethyl 3-aminopicolinateAmino group at 3-positionNucleophilic substitution reactions
Ethyl 6-bromo-3-hydroxypicolinateBromine at 6-position, hydroxyl at 3-positionElectrophilic aromatic substitution
Ethyl 6-bromo-3-((2-methoxyethyl)amino)pico-linateMethoxyethylamino at 3-position, bromine at 6-positionCross-coupling, ligand design

The transition from simple picolinic acid to functionally diverse esters underscores the academic focus on modular synthesis. Recent work by Hosseini et al. (2023) demonstrated the use of metal-organic frameworks (MOFs) like UiO-66(Zr)-N(CH2PO3H2)2 to catalyze picolinate synthesis via multi-component reactions, highlighting innovations in sustainable methodologies.

Role of Methoxyethylamino Substituents in Modern Heterocyclic Design

The methoxyethylamino group (-NH-CH2-CH2-O-CH3) in ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate exemplifies strategic substituent design. This moiety enhances solubility in polar solvents due to its ether oxygen and secondary amine, which participate in hydrogen bonding. Comparative studies show that methoxyethylamino-substituted picolinates exhibit 30–50% higher solubility in aqueous ethanol compared to alkylamino analogs.

In catalytic applications, the methoxyethylamino group acts as a hemilabile ligand. For instance, in manganese-catalyzed oxidations, pyridine-2-carboxylic acid derivatives coordinate to metal centers, with the methoxyethyl chain modulating electron density at the active site. This electronic tuning improves catalytic turnover in epoxidation reactions by stabilizing intermediate oxidation states.

The synthetic introduction of this substituent typically involves nucleophilic aromatic substitution (SNAr) on brominated precursors. For example, treating ethyl 3,6-dibromopicolinate with 2-methoxyethylamine in dimethylformamide (DMF) at 80°C yields the target compound with >85% efficiency. Recent advances in continuous flow reactors have further optimized this step, reducing reaction times from hours to minutes while maintaining yields.

Bromination Patterns in Pyridine Scaffolds: Academic Trends

Bromination at the 6-position of pyridine rings, as seen in ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate, reflects a deliberate strategy to balance reactivity and stability. The 6-bromo group activates the ring for subsequent functionalization while avoiding steric hindrance from adjacent substituents. Academic studies have mapped bromination trends across pyridine derivatives:

  • Regioselectivity: Bromination at the 6-position is favored in 3-substituted pyridines due to directing effects. For example, the amino group at the 3-position in ethyl 3-aminopicolinate directs electrophilic bromination to the 6-position via resonance stabilization.
  • Reactivity: 6-Bromo derivatives undergo Suzuki-Miyaura couplings at rates 2–3 times faster than 2- or 4-bromo analogs, attributed to reduced steric constraints.
  • Electronic Effects: Bromine’s electron-withdrawing nature increases the acidity of pyridine protons, facilitating deprotonation in metalation reactions. This property is exploited in the synthesis of lithium picolinate complexes for battery electrolytes.

Comparative bromination patterns in related compounds:

CompoundBromine PositionKey Reaction
6-Bromo-3-fluoropicolinonitrile6Nucleophilic substitution with CN⁻
Chromium(III) picolinateN/AChelation via carboxylate and pyridine
Zinc picolinateN/ACoordination through carboxylate

The predominance of 6-bromo derivatives in recent literature (75% of brominated pyridine papers since 2020) underscores their utility in constructing pharmacophores and catalytic ligands.

The synthesis of brominated picolinate compounds, particularly ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate, has evolved significantly through the development of innovative synthetic methodologies. Modern approaches focus on improving selectivity, yield, and environmental sustainability while reducing reaction complexity.

Monolithiation-Esterification Strategy

The most established pathway for synthesizing ethyl 6-bromopicolinate derivatives involves a three-step monolithiation procedure [1]. This methodology begins with 2,6-dibromopyridine as the starting material, which undergoes selective monolithiation followed by reaction with ethyl formate and subsequent treatment with iodine in ethanol. The complete synthetic sequence provides ethyl 6-bromopicolinate in moderate yield (45%), establishing a foundation for further amino substitution reactions [2].

The mechanistic pathway involves initial formation of a pyridyl lithium intermediate through selective halogen-metal exchange. The resulting organolithium species demonstrates remarkable regioselectivity, reacting exclusively at the 2-position while preserving the 6-bromo substituent. Subsequent electrophilic capture with ethyl formate introduces the ester functionality, completing the picolinate framework [1].

Direct Bromination Methodologies

Contemporary synthetic approaches emphasize direct bromination strategies using N-bromosuccinimide (NBS) as the primary brominating agent . These methods offer superior control over regiochemistry and reaction conditions compared to traditional elemental bromine approaches. The bromination of methyl 3-amino-2-pyridinecarboxylate using NBS in dichloromethane or acetic acid provides 65-75% yields under mild reaction conditions .

The reaction mechanism proceeds through electrophilic aromatic substitution, with the amino substituent directing bromination to the desired position. Temperature control proves critical, with optimal conditions maintained between 0-5°C to minimize side reactions and decomposition pathways . The use of polar solvents enhances solubility and reaction efficiency while facilitating product isolation through standard extraction procedures.

Advanced Bromination Techniques

Recent developments in bromination chemistry have introduced novel approaches utilizing specialized fluorinating agents combined with bromide sources [5]. The XtalFluor-E/tetrabutylammonium bromide (TBAB) system provides quantitative bromination of hydroxyl-containing polymers, demonstrating the potential for extending these methodologies to picolinate synthesis [5].

This innovative approach operates through a unique mechanistic pathway involving diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E) activation. The reaction proceeds under remarkably mild conditions, requiring only room temperature and neutral pH, while achieving exceptional yields (80-85%) with minimal side product formation [5]. The methodology demonstrates particular utility for substrates containing multiple functional groups that might be sensitive to traditional bromination conditions.

Catalytic Bromination Systems

Emerging catalytic methodologies represent the frontier of brominated picolinate synthesis [6]. These approaches utilize transition metal catalysts to achieve selective bromination with enhanced functional group tolerance. The development of sequential bromination-debromination protocols allows for precise control over substitution patterns, enabling access to complex brominated heterocycles that were previously challenging to synthesize [6].

Catalytic systems demonstrate particular advantages in terms of atom economy and environmental impact. The ability to utilize catalytic quantities of expensive reagents while maintaining high selectivity and yield represents a significant advancement in sustainable synthetic chemistry [7]. These methodologies also enable the synthesis of brominated products without the need for elemental bromine, addressing safety and handling concerns associated with traditional approaches.

Computational Docking Strategies for Target Interaction Studies

Computational docking methodologies have undergone substantial evolution, particularly in the context of studying brominated picolinate interactions with biological targets. Modern docking strategies incorporate advanced algorithms, improved scoring functions, and enhanced treatment of molecular flexibility to provide more accurate predictions of protein-ligand interactions.

AutoDock Vina Optimization Framework

AutoDock Vina represents the current gold standard for high-throughput molecular docking applications [8]. This software achieves approximately two orders of magnitude speed improvement compared to previous AutoDock versions while simultaneously enhancing binding mode prediction accuracy [8]. The implementation of gradient-based optimization algorithms enables efficient exploration of conformational space, making it particularly suitable for studying flexible ligands such as ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate.

The scoring function in AutoDock Vina incorporates knowledge-based terms derived from structural databases, providing more accurate estimation of binding affinities [9]. The automatic grid map calculation eliminates the need for user-defined atom types, significantly streamlining the docking workflow. Multithreading capabilities enable parallel processing on multi-core systems, further enhancing computational efficiency for large-scale virtual screening campaigns [8].

Validation Protocols for Docking Accuracy

Robust validation protocols are essential for ensuring reliable docking results, particularly when studying novel compounds lacking co-crystallized reference structures [10]. The most widely accepted validation approach involves pose selection methodology, where docking programs re-dock compounds with known binding conformations [10]. Success is typically evaluated using root mean square deviation (RMSD) values below 1.5-2.0 Å from the experimental structure.

Alternative validation strategies include decoy set enrichment studies, where active compounds are embedded within databases of presumed inactive molecules [10]. Receiver Operating Characteristic (ROC) curve analysis provides quantitative assessment of docking performance, with Area Under the Curve (AUC) values serving as standardized metrics for method comparison [10]. These validation approaches are particularly relevant for brominated picolinate compounds, which may exhibit unique binding characteristics due to their halogen bonding potential.

Ensemble Docking Methodologies

Advanced docking strategies increasingly incorporate protein flexibility through ensemble docking approaches [11]. These methodologies utilize multiple receptor conformations obtained from crystallographic structures or molecular dynamics simulations to account for induced fit effects [11]. For targets relevant to picolinate binding, such as metal-dependent enzymes, ensemble docking proves particularly valuable due to the conformational changes associated with cofactor binding.

The implementation of ensemble docking requires careful consideration of receptor preparation protocols [12]. Multiple crystallographic structures must be aligned and processed to ensure consistent binding site definitions across conformations. Scoring and ranking procedures become more complex, often requiring consensus approaches or specialized algorithms to integrate results across multiple receptor states [11].

Specialized Scoring Functions for Halogenated Compounds

The unique electronic properties of brominated compounds necessitate specialized considerations in docking studies [13]. Halogen bonding interactions, which involve directional non-covalent interactions between halogens and electronegative atoms, are not adequately captured by standard scoring functions [14]. Recent developments in docking methodology have incorporated explicit halogen bonding terms to improve prediction accuracy for halogenated ligands.

Computational studies of pyridine derivatives demonstrate the importance of accurate electrostatic modeling for predicting binding modes [13]. The incorporation of quantum mechanically derived partial charges, rather than standard force field parameters, significantly improves docking accuracy for compounds containing polarizable halogen substituents [13]. These advances are particularly relevant for studying ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate interactions with metal-binding proteins.

In Silico Modeling of Methoxyethylamino Group Dynamics

The computational analysis of methoxyethylamino group conformational dynamics requires sophisticated molecular modeling approaches that accurately capture the flexibility and hydrogen bonding characteristics of this functional group. Modern in silico methodologies provide detailed insights into the structural behavior and interaction patterns that govern biological activity.

Force Field Development for Amino Substituents

The accurate modeling of methoxyethylamino groups requires specialized force field parameters that properly describe the electronic and steric properties of the ether-amino linkage [15]. Advanced ab initio calculations on model compounds provide the foundation for developing these parameters within established force field frameworks such as AMBER and OPLS-AA [16]. The derivation of partial charges using the Restrained Electrostatic Potential (RESP) methodology ensures compatibility with existing protein force fields while maintaining accuracy for the specific functional group [16].

Particular attention must be given to the torsional parameters governing rotation about the C-O and C-N bonds within the methoxyethylamino substituent [15]. High-level quantum mechanical calculations, typically at the MP2/6-31G(d,p) level, provide accurate potential energy surfaces for these critical degrees of freedom [15]. The resulting parameters enable realistic simulation of amino group flexibility, which is essential for understanding biological activity patterns.

Molecular Dynamics Simulation Protocols

Comprehensive molecular dynamics simulations of methoxyethylamino-substituted compounds require careful consideration of simulation parameters and protocols [17]. Extended simulation timescales (100-1000 nanoseconds) are necessary to achieve adequate sampling of conformational space, particularly for flexible substituents that may exhibit multiple stable conformations [17]. The choice of water model significantly impacts solvation dynamics, with TIP3P and SPC/E models providing reliable results for amino group hydration [16].

Temperature and pressure control protocols must be optimized to maintain physiological conditions while ensuring proper equilibration [18]. The Nosé-Hoover thermostat and Parrinello-Rahman barostat provide stable thermodynamic control with minimal artifacts [16]. Constraint algorithms such as LINCS or SHAKE enable the use of larger time steps (2-2.5 fs) while maintaining numerical stability [16].

Conformational Analysis and Energy Landscapes

The methoxyethylamino group exhibits complex conformational behavior due to the presence of multiple rotatable bonds and potential intramolecular interactions [19]. Systematic conformational analysis reveals that the ether oxygen can participate in intramolecular hydrogen bonding with amino hydrogen atoms, effectively deactivating the oxygen lone pairs for intermolecular interactions [19]. This behavior has significant implications for the biological activity of compounds containing this functional group.

Quantum mechanical calculations and molecular dynamics simulations both demonstrate that the methoxyethyl chain adopts preferentially trans conformations about the C-O bonds, while the amino group shows significant flexibility [20]. The energy barriers for conformational interconversion are generally low (2-5 kcal/mol), allowing rapid equilibration between conformers under physiological conditions [21]. This flexibility contributes to the ability of these compounds to adapt to different binding site geometries.

Hydration and Solvation Dynamics

The solvation behavior of methoxyethylamino groups involves complex interactions between the polar functional groups and water molecules [19]. Molecular dynamics simulations reveal that the ether oxygen and amino nitrogen exhibit distinct hydration patterns, with the amino group forming more persistent hydrogen bonds with water [16]. Radial distribution functions demonstrate that water molecules preferentially coordinate to the amino nitrogen, forming well-defined hydration shells that influence conformational preferences.

The presence of the methoxyethyl substituent significantly alters the solvation dynamics compared to simple amino groups . The ether linkage provides additional hydrophilic character while introducing conformational flexibility that affects water coordination patterns . These solvation effects have direct implications for membrane permeability and bioavailability of compounds containing methoxyethylamino substituents.

Interaction with Biological Targets

Computational studies of methoxyethylamino group interactions with biological targets reveal characteristic binding patterns that depend strongly on the conformational flexibility of the substituent . The ability of the amino group to adopt different orientations enables optimal hydrogen bonding with protein residues, while the ether oxygen can participate in additional interactions when geometrically favorable . These dual interaction capabilities contribute to the enhanced binding affinity often observed for methoxyethylamino-substituted compounds.

Molecular docking studies demonstrate that the conformational flexibility of the methoxyethylamino group allows adaptive binding to diverse protein targets [13]. The energy cost of conformational adjustment is typically small compared to the binding energy gained through optimized interactions, making these compounds particularly effective as pharmacological agents [24]. This adaptability is especially important for compounds targeting enzymes with flexible active sites or allosteric binding regions.

Research Findings Summary

The methodological advancements in synthesis and analysis of ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate demonstrate significant progress across multiple research domains. Synthetic methodologies have evolved from traditional multi-step approaches to more efficient and selective protocols utilizing advanced brominating agents and catalytic systems [1] [5] [6]. Computational docking strategies have incorporated improved algorithms and validation protocols that enhance prediction accuracy for halogenated compounds [8] [10] [11]. In silico modeling approaches provide unprecedented insights into the conformational dynamics and biological interactions of methoxyethylamino substituents [15] [16] [19].

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

302.02660 g/mol

Monoisotopic Mass

302.02660 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types